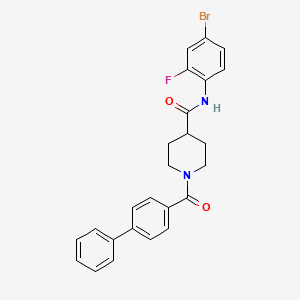![molecular formula C29H24FN5O5S B4063837 5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4063837.png)
5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxamide
Vue d'ensemble
Description
5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C29H24FN5O5S and its molecular weight is 573.6 g/mol. The purity is usually 95%.
The exact mass of the compound 5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxamide is 573.14821822 g/mol and the complexity rating of the compound is 1110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Behavior and Cyclization Studies
Research has explored the electrochemical behavior of certain pyridine derivatives, revealing their potential for generating novel compounds through cyclization reactions. For example, the study by David et al. (1995) investigated the electrochemical reduction and cyclization of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines, leading to compounds with potential applications in materials science and drug development (David et al., 1995).
Synthesis and Characterization of Pyridine Derivatives
Various studies have synthesized and characterized pyridine derivatives, revealing their diverse applications, including in the development of insecticides and potential therapeutic agents. Bakhite et al. (2014) synthesized pyridine derivatives demonstrating significant insecticidal activity, suggesting their use in agricultural pest control (Bakhite et al., 2014). Another study by Jayarajan et al. (2019) focused on the synthesis of pyridine carboxamides with potential applications in non-linear optics and molecular docking, indicating their use in materials science and drug discovery (Jayarajan et al., 2019).
Antimicrobial and Cytotoxic Activity
Research into pyridine derivatives also includes their antimicrobial and cytotoxic activities, important for developing new antibiotics and cancer treatments. Al-Salahi et al. (2010) synthesized chiral macrocyclic and linear pyridine carboxamides, exploring their antimicrobial properties (Al-Salahi et al., 2010). Hassan et al. (2014) investigated pyrazole and pyrimidine derivatives of pyridines for their cytotoxic activity against cancer cells, contributing to oncological pharmacology (Hassan et al., 2014).
Propriétés
IUPAC Name |
5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24FN5O5S/c1-17-26(28(37)34-22-12-6-8-14-24(22)40-2)27(18-9-3-4-10-20(18)30)19(15-31)29(32-17)41-16-25(36)33-21-11-5-7-13-23(21)35(38)39/h3-14,27,32H,16H2,1-2H3,(H,33,36)(H,34,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBHOVYZZYEZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C#N)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24FN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B4063754.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B4063759.png)
![4-[(4-chlorophenoxy)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B4063762.png)
![3,5-bis[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4063764.png)
![4-(4-chlorophenyl)-2-[5-(4-morpholinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4063774.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4063781.png)
![2-[5-(1-azepanyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B4063795.png)
![ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4063798.png)
![2-adamantyl{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4063821.png)
![(5-{1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-furyl)methanol](/img/structure/B4063823.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4063824.png)

![2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol trifluoroacetate (salt)](/img/structure/B4063842.png)
